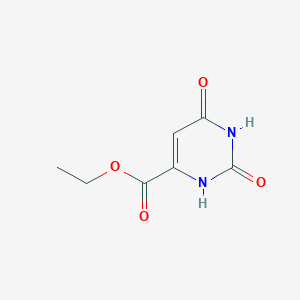

Ethyl orotate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,4-dioxo-1H-pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-2-13-6(11)4-3-5(10)9-7(12)8-4/h3H,2H2,1H3,(H2,8,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIITSDYUWKGGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169890 | |

| Record name | Ethyl orotate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1747-53-1 | |

| Record name | Ethyl orotate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001747531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl orotate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL OROTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IE748TQOR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biological Significance of Ethyl Orotate: A Technical Guide for Researchers

Abstract

Ethyl orotate, the ethyl ester of orotic acid, is a molecule of interest primarily due to its relationship with orotic acid, a key intermediate in the de novo biosynthesis of pyrimidines. While direct research on the biological significance of this compound is limited, its metabolic fate is likely intertwined with that of its parent compound. This technical guide provides a comprehensive overview of the known biological roles of orotic acid and extrapolates the potential significance of this compound, presuming its primary function as a prodrug. We will delve into the metabolic pathways, physiological and pathological implications, and pharmacological potential of the orotate moiety. This guide also presents detailed experimental protocols for the synthesis and analysis of this compound, providing researchers with the necessary tools to further investigate its specific biological functions.

Introduction: The Orotate Moiety and its Ethyl Ester

Orotic acid (OA), historically known as vitamin B13, is a non-essential nutrient synthesized endogenously in mammals.[1] It serves as a critical precursor in the synthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA.[2][3] this compound (Figure 1) is the ester formed from orotic acid and ethanol. While orotic acid and its salts, such as lithium orotate and magnesium orotate, have been the subject of considerable research, this compound itself remains largely uncharacterized in a biological context.[4][5]

The central hypothesis underpinning the biological significance of this compound is its role as a prodrug for orotic acid. It is well-established that ethyl esters of fatty acids are rapidly hydrolyzed in vivo by carboxylesterases present in the gastrointestinal tract and blood.[6][7] This suggests that orally administered this compound would likely be converted to orotic acid and ethanol, delivering the biologically active orotate moiety to the systemic circulation. One study on the methyl ester of orotic acid demonstrated similar inhibitory effects on DNA synthesis in hepatoma cells as orotic acid, lending support to this prodrug concept.[8]

Figure 1: Chemical Structure of this compound

The Central Role of Orotate in Pyrimidine Biosynthesis

The primary biological significance of orotic acid lies in its indispensable role in the de novo pyrimidine synthesis pathway. This metabolic cascade is crucial for the production of uridine monophosphate (UMP), the precursor to all other pyrimidine nucleotides (cytidine, thymidine).

The pathway can be summarized as follows:

-

Formation of Carbamoyl Aspartate: The synthesis begins with the formation of carbamoyl phosphate, which then reacts with aspartate to form carbamoyl aspartate.

-

Ring Closure to Dihydroorotate: Dihydroorotase catalyzes the cyclization of carbamoyl aspartate to form dihydroorotate.

-

Oxidation to Orotate: The mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) oxidizes dihydroorotate to orotic acid.[3]

-

Formation of Orotidine-5'-Monophosphate (OMP): Orotate phosphoribosyltransferase (OPRT) then catalyzes the reaction of orotic acid with 5-phosphoribosyl-1-pyrophosphate (PRPP) to form OMP.[9]

-

Decarboxylation to Uridine Monophosphate (UMP): Finally, OMP decarboxylase removes the carboxyl group from OMP to yield UMP.[10]

This pathway is tightly regulated to meet the cell's demand for pyrimidines for nucleic acid synthesis, cell division, and other metabolic processes.

Caption: De novo pyrimidine biosynthesis pathway.

Pathophysiological Significance of Orotic Acid Metabolism

Dysregulation of orotic acid metabolism is associated with several pathological conditions, most notably orotic aciduria. This rare autosomal recessive disorder is characterized by the excessive excretion of orotic acid in the urine, megaloblastic anemia, and failure to thrive. It is caused by a deficiency in the bifunctional enzyme UMP synthase, which encompasses both OPRT and OMP decarboxylase activities.

Elevated levels of orotic acid can also be a secondary finding in other metabolic disorders, such as urea cycle defects. In these conditions, an accumulation of carbamoyl phosphate, a substrate for both the urea cycle and pyrimidine synthesis, leads to its diversion into the pyrimidine pathway and subsequent overproduction of orotic acid.

Furthermore, some studies have suggested that high levels of orotic acid may have inhibitory effects on DNA synthesis.[11]

Pharmacological and Therapeutic Potential

The role of orotic acid as a metabolic intermediate has led to its exploration in various therapeutic contexts.

-

Mineral Delivery: Orotate salts, such as magnesium orotate and zinc orotate, have been investigated as a means to deliver these essential minerals to tissues. The rationale is that orotate may facilitate the transport of minerals across cell membranes.[4]

-

Cardioprotection: Studies have suggested that orotic acid and magnesium orotate may have beneficial effects on the myocardium, particularly under conditions of stress like myocardial infarction. This is thought to be due to an improvement in the energy status of the heart muscle.[5]

-

Neuroprotection: There is emerging interest in the potential neuroprotective effects of orotate, with some studies suggesting it may modulate the aggregation of DNA structures associated with neurodegenerative diseases.[12]

Given the likely conversion of this compound to orotic acid, it is plausible that this compound could serve as a more lipophilic precursor to deliver orotate for these therapeutic applications. However, this remains to be experimentally validated.

Toxicological Profile

The toxicology of this compound has not been extensively studied. However, the safety of orotic acid and its salts has been evaluated. While generally considered safe, high doses of orotic acid have been associated with the development of fatty liver in rats. A toxicological evaluation of lithium orotate in rats found no observed adverse effect level at doses up to 400 mg/kg body weight/day.[13][14] It is important to note that the ethyl moiety of this compound would be metabolized to ethanol, which has its own well-documented toxicological profile.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from standard esterification procedures.

Materials:

-

Orotic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add orotic acid and an excess of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Attach a reflux condenser and heat the mixture to reflux for several hours.

-

After cooling, remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash with brine and dry the organic layer over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent to obtain crude this compound.

-

Purify the product by recrystallization or column chromatography.

A general laboratory setup for ester synthesis is depicted below.[15][16][17]

Sources

- 1. Orotate (orotic acid): An essential and versatile molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Orotic Acid, More Than Just an Intermediate of Pyrimidine de novo Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic supplementation with orotic acid and magnesium orotate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 7. Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitory action of orotate, 2-thioorotate and isoorotate on nucleotide metabolism and nucleic acid synthesis in hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of the pyrimidine biosynthetic pathway by lysine acetylation of E. coli OPRTase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Inhibitory effects of orotate on precursor incorporation into nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nanostructural Modulation of G‐Quadruplex DNA in Neurodegeneration: Orotate Interaction Revealed Through Experimental and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A toxicological evaluation of lithium orotate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. scribd.com [scribd.com]

- 17. alfa-chemistry.com [alfa-chemistry.com]

Ethyl Orotate: A Technical Guide to its Function in De Novo Pyrimidine Synthesis

Abstract

This technical guide provides an in-depth exploration of ethyl orotate and its fundamental role as a precursor to orotic acid in the de novo pyrimidine synthesis pathway. Pyrimidine nucleotides are essential for a myriad of cellular processes, most notably the synthesis of DNA and RNA.[][2] Consequently, the enzymes and intermediates of this pathway represent critical targets for therapeutic intervention, particularly in oncology and infectious diseases.[][3] This document will elucidate the biochemical conversion of this compound, detail the enzymatic steps of the de novo pathway leading to the formation of uridine monophosphate (UMP), and provide field-proven experimental protocols for studying this metabolic sequence. Intended for researchers, scientists, and professionals in drug development, this guide synthesizes core biochemical principles with practical methodologies to facilitate a comprehensive understanding of this compound's significance in cellular metabolism and its potential as a research tool.

Introduction: The Centrality of Pyrimidine Nucleotide Synthesis

The synthesis of pyrimidine nucleotides is a vital metabolic pathway in all living organisms.[4] These nucleotides, namely uridine triphosphate (UTP), cytidine triphosphate (CTP), and thymidine triphosphate (TTP), are the fundamental building blocks for DNA and RNA.[2] The cellular pool of these molecules is maintained through two primary routes: the de novo pathway, which synthesizes the pyrimidine ring from simple precursors like bicarbonate, aspartate, and glutamine, and the salvage pathway, which recycles pre-existing pyrimidine bases.[2][4]

The de novo pathway is particularly crucial in rapidly proliferating cells, such as cancer cells, making its components attractive targets for drug development.[] Orotic acid is a key intermediate in this pathway, serving as the direct precursor for the first pyrimidine nucleotide, orotidine 5'-monophosphate (OMP).[5] this compound, as an ester of orotic acid, functions as a cell-permeable prodrug that can be intracellularly hydrolyzed to release orotic acid, thereby directly feeding into the de novo synthesis cascade. This property makes this compound a valuable tool for studying pyrimidine metabolism and for investigating the effects of upregulating this pathway.

Biochemical Conversion and Metabolic Fate of this compound

This compound (ethyl 2,4-dioxo-1H-pyrimidine-6-carboxylate) is the ethyl ester of orotic acid.[6] Its increased lipophilicity compared to orotic acid facilitates its transport across cellular membranes. Once inside the cell, it is presumed to be rapidly hydrolyzed by intracellular esterases to yield orotic acid and ethanol. This enzymatic conversion is a critical first step for its participation in pyrimidine synthesis.

The liberated orotic acid then enters the de novo pyrimidine synthesis pathway. The metabolic fate of this exogenously supplied orotate is primarily its conversion into pyrimidine nucleotides.[7] Any excess orotate that is not utilized in this pathway can be excreted in the urine.[8] In certain metabolic disorders, such as deficiencies in the urea cycle or in the enzymes of the pyrimidine pathway itself, elevated levels of orotic acid can be detected in the urine, a condition known as orotic aciduria.[9][10]

The De Novo Pyrimidine Synthesis Pathway: A Stepwise Elucidation

The synthesis of the first pyrimidine nucleotide, UMP, from simple precursors is a multi-step enzymatic process.[] The pathway begins with the formation of carbamoyl phosphate and proceeds through the synthesis of the pyrimidine ring, which is then attached to a ribose 5-phosphate moiety.[11]

Key Enzymatic Steps:

-

Carbamoyl Phosphate Synthesis: The pathway initiates in the cytosol with the synthesis of carbamoyl phosphate from glutamine, bicarbonate (CO₂), and two molecules of ATP. This reaction is catalyzed by Carbamoyl Phosphate Synthetase II (CPS II) and is the primary regulated step in mammalian pyrimidine synthesis.[2][12]

-

Carbamoyl Aspartate Formation: Aspartate Transcarbamoylase (ATCase) catalyzes the condensation of carbamoyl phosphate with aspartate to form carbamoyl aspartate.[][13]

-

Ring Closure to Dihydroorotate: Dihydroorotase facilitates the cyclization of carbamoyl aspartate via an intramolecular condensation reaction, forming dihydroorotate.[4][11]

-

Oxidation to Orotate: The mitochondrial enzyme Dihydroorotate Dehydrogenase (DHODH) oxidizes dihydroorotate to orotate.[7][14] This is a key step and a target for several therapeutic agents.[3]

-

Formation of Orotidine 5'-Monophosphate (OMP): This is the point of entry for orotic acid (derived from this compound). Orotate Phosphoribosyltransferase (OPRT) , part of the bifunctional enzyme UMP synthase, catalyzes the transfer of a ribose-5-phosphate group from phosphoribosyl pyrophosphate (PRPP) to orotate, forming OMP.[][12]

-

Decarboxylation to Uridine 5'-Monophosphate (UMP): The final step is the decarboxylation of OMP to UMP, catalyzed by OMP Decarboxylase , the second enzymatic activity of UMP synthase.[][2] UMP is the precursor for all other pyrimidine nucleotides.[]

// Nodes for substrates and products Glutamine [label="Glutamine +\nBicarbonate + 2 ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; CarbamoylPhosphate [label="Carbamoyl Phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; Aspartate [label="Aspartate", fillcolor="#F1F3F4", fontcolor="#202124"]; CarbamoylAspartate [label="Carbamoyl Aspartate", fillcolor="#F1F3F4", fontcolor="#202124"]; Dihydroorotate [label="Dihydroorotate", fillcolor="#F1F3F4", fontcolor="#202124"]; Orotate [label="Orotate", fillcolor="#FBBC05", fontcolor="#202124"]; PRPP [label="PRPP", fillcolor="#F1F3F4", fontcolor="#202124"]; OMP [label="Orotidine 5'-Monophosphate\n(OMP)", fillcolor="#F1F3F4", fontcolor="#202124"]; UMP [label="Uridine 5'-Monophosphate\n(UMP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; EthylOrotate [label="this compound\n(Exogenous)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ethanol [label="Ethanol", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"];

// Nodes for enzymes CPSII [label="CPS II", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATCase [label="ATCase", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DHO [label="Dihydroorotase", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DHODH [label="DHODH\n(Mitochondrion)", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; UMPS_OPRT [label="UMP Synthase\n(OPRT activity)", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; UMPS_OMPDC [label="UMP Synthase\n(OMP Decarboxylase activity)", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Esterase [label="Intracellular\nEsterases", shape=oval, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"];

// Edges representing the pathway Glutamine -> CarbamoylPhosphate [label="CPS II"]; CarbamoylPhosphate -> CarbamoylAspartate [label="ATCase"]; Aspartate -> CarbamoylAspartate; CarbamoylAspartate -> Dihydroorotate [label="Dihydroorotase"]; Dihydroorotate -> Orotate [label="DHODH"]; Orotate -> OMP [label="UMP Synthase\n(OPRT)"]; PRPP -> OMP; OMP -> UMP [label="UMP Synthase\n(OMP Decarboxylase)"]; EthylOrotate -> Orotate [label="Hydrolysis", style=dashed]; EthylOrotate -> Ethanol [style=dashed];

// Invisible edges for alignment edge [style=invis]; CPSII -> ATCase -> DHO -> DHODH -> UMPS_OPRT -> UMPS_OMPDC; } De Novo Pyrimidine Synthesis Pathway.

Experimental Protocols

Cell Culture and Treatment with this compound

Objective: To supplement cultured cells with this compound to study its effects on pyrimidine nucleotide pools and downstream cellular processes.

Methodology:

-

Cell Seeding: Plate cells of interest (e.g., HeLa, A549) in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in a suitable solvent such as DMSO. Store at -20°C.

-

Treatment: Dilute the this compound stock solution in cell culture medium to the final desired concentration (e.g., 10 µM, 50 µM, 100 µM). Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with DMSO) in parallel.

-

Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Cell Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them for downstream analysis (e.g., metabolite extraction, cell proliferation assay).

Causality and Self-Validation: The use of a vehicle control is crucial to distinguish the effects of this compound from those of the solvent. A dose-response and time-course experiment should be performed to determine the optimal treatment conditions.

Quantification of Intracellular Pyrimidine Nucleotides by HPLC-MS/MS

Objective: To measure the intracellular concentrations of pyrimidine nucleotides (e.g., UMP, UDP, UTP) following this compound treatment.

Methodology:

-

Metabolite Extraction:

-

After harvesting, resuspend the cell pellet in a pre-chilled extraction solvent (e.g., 80% methanol).

-

Lyse the cells by sonication or repeated freeze-thaw cycles.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

-

Collect the supernatant containing the metabolites.

-

-

Sample Analysis by HPLC-MS/MS:

-

Inject the metabolite extract onto a suitable HPLC column (e.g., C18 reverse-phase).

-

Use an appropriate mobile phase gradient to separate the nucleotides.

-

Detect and quantify the nucleotides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[15][16]

-

Use stable isotope-labeled internal standards for accurate quantification.

-

Causality and Self-Validation: The inclusion of internal standards is essential for correcting for variations in sample preparation and instrument response. A calibration curve with known concentrations of nucleotide standards must be run with each batch of samples to ensure accurate quantification.

// Nodes CellCulture [label="Cell Culture with\nthis compound Treatment", fillcolor="#F1F3F4", fontcolor="#202124"]; Harvesting [label="Cell Harvesting\nand Washing (PBS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Metabolite Extraction\n(e.g., 80% Methanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Centrifugation [label="Centrifugation", fillcolor="#F1F3F4", fontcolor="#202124"]; Supernatant [label="Collect Supernatant\n(Metabolite Extract)", fillcolor="#F1F3F4", fontcolor="#202124"]; HPLC [label="HPLC Separation\n(e.g., C18 column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MSMS [label="Tandem MS Detection\n(MRM Mode)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis and\nQuantification", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges CellCulture -> Harvesting; Harvesting -> Extraction; Extraction -> Centrifugation; Centrifugation -> Supernatant; Supernatant -> HPLC; HPLC -> MSMS; MSMS -> DataAnalysis; } Workflow for Nucleotide Quantification.

Data Presentation and Interpretation

The quantitative data obtained from HPLC-MS/MS analysis should be summarized in a clear and structured table to facilitate comparison between different treatment groups.

Table 1: Hypothetical Intracellular Pyrimidine Nucleotide Concentrations (µM) in HeLa Cells after 24-hour Treatment

| Treatment | UMP | UDP | UTP |

| Vehicle Control | 15.2 ± 1.8 | 25.5 ± 2.1 | 150.3 ± 12.5 |

| 50 µM this compound | 45.8 ± 4.2 | 78.1 ± 6.5 | 455.9 ± 38.7 |

| 100 µM this compound | 82.3 ± 7.5 | 140.6 ± 11.8 | 820.1 ± 65.4 |

Data are presented as mean ± standard deviation (n=3).

Interpretation: The hypothetical data in Table 1 would suggest a dose-dependent increase in the intracellular pools of UMP, UDP, and UTP upon treatment with this compound. This demonstrates the successful conversion of this compound to orotic acid and its subsequent incorporation into the de novo pyrimidine synthesis pathway.

Applications in Research and Drug Development

The ability to modulate intracellular pyrimidine pools using this compound has several important applications:

-

Studying Metabolic Regulation: this compound can be used to investigate the downstream effects of increased pyrimidine synthesis on other metabolic pathways and cellular processes, such as cell proliferation and DNA repair.[17]

-

Validating Drug Targets: For researchers developing inhibitors of enzymes in the pyrimidine synthesis pathway (e.g., DHODH inhibitors), this compound can be used in rescue experiments. If the cytotoxic effects of a drug are reversed by the addition of this compound, it provides strong evidence that the drug's mechanism of action is through the inhibition of an enzyme upstream of orotate.

-

Nutritional and Therapeutic Research: Orotic acid and its salts have been investigated for various therapeutic applications, including the management of certain metabolic syndromes and as a supplement in specific clinical contexts.[18][19]

Conclusion

This compound serves as a valuable and efficient tool for the scientific community to probe the intricacies of de novo pyrimidine synthesis. Its cell-permeable nature allows for the direct supplementation of orotic acid into the metabolic cascade, enabling a wide range of experimental designs to elucidate the regulation and downstream consequences of this fundamental pathway. A thorough understanding of its role and the application of robust experimental methodologies, as outlined in this guide, are paramount for advancing research in cellular metabolism and for the development of novel therapeutics targeting this critical cellular process.

References

-

Löffler, M., Carrey, E. A., & Zameitat, E. (2016). Orotate (orotic acid): An essential and versatile molecule. Nucleosides, Nucleotides & Nucleic Acids, 35(10-12), 566-577. Available from: [Link].

-

CheckOrphan. (2016). What is Orotic Aciduria? Available from: [Link].

-

Löffler, M., & Carrey, E. A. (2016). Orotate (orotic acid): An essential and versatile molecule. Nucleosides, Nucleotides & Nucleic Acids, 35(10-12), 566-577. Available from: [Link].

-

Baishixing Co.,Ltd. (2025). Orotic acid's contribution to purine and pyrimidine metabolism. Available from: [Link].

-

Microbe Notes. (2023). De novo pyrimidine synthesis steps, pathways, uses. Available from: [Link].

-

Ahern, K., & Rajagopal, I. (2023). 7.10: Pyrimidine de novo Biosynthesis. Biology LibreTexts. Available from: [Link].

-

Löffler, M., Zameitat, E., & Carrey, E. A. (2015). Orotic Acid, More Than Just an Intermediate of Pyrimidine de novo Synthesis. Journal of Genetics and Genomics, 42(5), 207-219. Available from: [Link].

-

Wikipedia. Pyrimidine metabolism. Available from: [Link].

-

Wikipedia. Orotic acid. Available from: [Link].

-

Legrain, C., & Stalon, V. (1982). Activity of orotate metabolizing enzyme complex and various urea-cycle enzymes in mutant mice with ornithine transcarbamylase deficiency. Experientia, 38(3), 308-309. Available from: [Link].

-

FDA Global Substance Registration System. This compound. Available from: [Link].

-

MedSimplified. (2023). Orotic Aciduria: Disorder of Pyrimidine metabolism | Nucleotide Metabolism | Biochemistry. YouTube. Available from: [Link].

-

PubChem. This compound. National Institutes of Health. Available from: [Link].

-

Kim, S. J., & Fierke, C. A. (2010). Enzymatic de Novo Pyrimidine Nucleotide Synthesis. Methods in enzymology, 483, 159–175. Available from: [Link].

-

DAV University. de novo synthesis of pyrimidine ribonucleotides. Available from: [Link].

-

Kim, S. J., & Fierke, C. A. (2010). Enzymatic De Novo Pyrimidine Nucleotide Synthesis. Methods in Enzymology, 483, 159-175. Available from: [Link].

-

Al-Warhi, T., Al-Dies, A. M., Al-Bogami, A. S., Al-Omair, M. A., El-Emam, A. A., & Almehizia, A. A. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega, 8(49), 47077-47091. Available from: [Link].

-

Singh, A., Singh, N., Singh, P., & Singh, R. (2025). Nanostructural Modulation of G‐Quadruplex DNA in Neurodegeneration: Orotate Interaction Revealed Through Experimental and Computational Approaches. ChemistrySelect, 10(4), e202404098. Available from: [Link].

-

Leo, M. A., & Lieber, C. S. (1983). Inhibitory effects of orotate on precursor incorporation into nucleic acids. Journal of the National Cancer Institute, 70(6), 1109-1114. Available from: [Link].

-

ResearchGate. Probable metabolic fate of exogenously supplied 14C-labelled orotic... Available from: [Link].

-

King, M. (2021). 7.2: Nucleotide synthesis. Medicine LibreTexts. Available from: [Link].

-

Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002). Biochemistry. 5th edition. W H Freeman. Available from: [Link].

-

Chowdhury, S. K., & Zhong, Z. (2007). Analytical strategies for identifying drug metabolites. Medicinal research reviews, 27(6), 775-812. Available from: [Link].

-

Klör, H. U., Ditschuneit, H. H., & Rakow, D. (1978). [Metabolic effects of orotic acid]. Zeitschrift fur Ernahrungswissenschaft, 17(2), 75-88. Available from: [Link].

-

Becker, S., Feldmann, J., Wiedemann, S., Okamura, H., Schneider, C., Iwan, K., ... & Carell, T. (2020). Chemistry of Abiotic Nucleotide Synthesis. Chemical Reviews, 120(6), 3145-3168. Available from: [Link].

-

Bosch, J., Gahr, M., & Wurst, F. M. (2011). Validated method for the determination of ethylglucuronide and ethylsulfate in human urine. Analytical and bioanalytical chemistry, 400(1), 177-183. Available from: [Link].

-

Lolli, M. L., & Rolando, B. (2019). Dihydroorotate dehydrogenase inhibitors in anti-infective drug research. European journal of medicinal chemistry, 183, 111681. Available from: [Link].

-

Wittmann, C., & Bolten, C. J. (2011). Techniques for Detection and Extraction of Metabolites. In The Handbook of Metabolomics (pp. 3-23). Humana Press. Available from: [Link].

-

Høiseth, G., Bernard, J. P., Karinen, R., & Johnsen, L. (2016). Quantitative Determination of Ethyl Glucuronide and Ethyl Sulfate in Postmortem and Antemortem Whole Blood Using Phospholipid Removal 96-Well Plate and UHPLC–MS-MS. Journal of analytical toxicology, 40(8), 642-647. Available from: [Link].

-

Korfmacher, W. A. (Ed.). (2009). Using mass spectrometry for drug metabolism studies. CRC press. Available from: [Link].

-

Rosenfeldt, F. L., Richards, S. M., Lin, Z., Pepe, S., & Conyers, R. A. (1998). Metabolic supplementation with orotic acid and magnesium orotate. Cardiovascular drugs and therapy, 12(2), 147-152. Available from: [Link].

-

National Institute of Standards and Technology. Orotic acid. NIST WebBook. Available from: [Link].

Sources

- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 3. Dihydroorotate dehydrogenase inhibitors in anti-infective drug research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. microbenotes.com [microbenotes.com]

- 5. Orotic acid's contribution to purine and pyrimidine metabolism [cds-bsx.com]

- 6. This compound | C7H8N2O4 | CID 549450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Orotate (orotic acid): An essential and versatile molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Metabolic effects of orotic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. checkorphan.org [checkorphan.org]

- 10. youtube.com [youtube.com]

- 11. davuniversity.org [davuniversity.org]

- 12. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

- 13. bio.libretexts.org [bio.libretexts.org]

- 14. Orotic acid - Wikipedia [en.wikipedia.org]

- 15. Validated method for the determination of ethylglucuronide and ethylsulfate in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantitative Determination of Ethyl Glucuronide and Ethyl Sulfate in Postmortem and Antemortem Whole Blood Using Phospholipid Removal 96-Well Plate and UHPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibitory effects of orotate on precursor incorporation into nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Orotic Acid, More Than Just an Intermediate of Pyrimidine de novo Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Metabolic supplementation with orotic acid and magnesium orotate - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical properties and structure of Ethyl orotate.

An In-depth Technical Guide to the Chemical Properties and Structure of Ethyl Orotate

Introduction

This compound, the ethyl ester of orotic acid, represents a significant molecule at the intersection of organic chemistry and biochemistry. As a derivative of orotic acid (historically known as vitamin B13), it is intrinsically linked to the fundamental de novo pyrimidine biosynthesis pathway, a critical process for the synthesis of DNA and RNA precursors.[1][2] This guide offers a comprehensive exploration of this compound's chemical structure, physicochemical properties, spectroscopic profile, and synthesis. It is designed for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound for applications ranging from synthetic chemistry to pharmacological research. We will delve into the causality behind its properties and provide field-proven insights into its handling and potential applications, grounding all claims in authoritative references.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity and structure is the foundation of all subsequent chemical and biological investigation. This compound is systematically identified by several key descriptors.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | ethyl 2,4-dioxo-1H-pyrimidine-6-carboxylate | [3] |

| Synonyms | Orotic acid ethyl ester, YM-39558 | [3][4][5] |

| CAS Number | 1747-53-1 | [3] |

| Molecular Formula | C₇H₈N₂O₄ | [3] |

| Molecular Weight | 184.15 g/mol | [3] |

| SMILES | CCOC(=O)C1=CC(=O)NC(=O)N1 | [3] |

| InChIKey | OQIITSDYUWKGGR-UHFFFAOYSA-N |[3] |

The structure of this compound is characterized by a di-substituted pyrimidine ring, which is the core of its chemical nature. This heterocyclic system contains two amide functionalities within the ring (a uracil moiety) and two key substituents: an ethyl carboxylate group at the C6 position and a hydrogen atom at the C5 position. The planarity of the pyrimidine ring and the presence of multiple hydrogen bond donors (N-H groups) and acceptors (C=O groups) are pivotal to its solid-state structure and intermolecular interactions.

Caption: Molecular structure of this compound highlighting the core pyrimidine ring and the ethyl ester functional group.

Physicochemical Properties

The physical properties of this compound dictate its behavior in various experimental settings, from solubility in reaction solvents to its absorption in biological systems. These properties are a direct consequence of the molecular structure discussed previously.

Table 2: Physicochemical Data for this compound

| Property | Value | Comments and Implications |

|---|---|---|

| Melting Point | 176 °C | Indicates a stable crystalline solid at room temperature, requiring significant thermal energy to overcome lattice forces.[6] |

| Water Solubility | Low | The parent orotic acid is only slightly soluble in water (0.18 g/100 mL).[7][8] Esterification typically decreases water solubility. The molecule's polarity is offset by the nonpolar ethyl group. |

| Organic Solvent Solubility | Soluble in DMSO | Dimethyl sulfoxide (DMSO) is a common solvent for NMR studies of this compound, indicating good solubility.[6] It is expected to be soluble in other polar aprotic solvents and alcohols. |

| XLogP3-AA | -0.5 | This computed value suggests a relatively hydrophilic character, despite the ethyl group, dominated by the polar pyrimidine ring.[3] |

| Hydrogen Bond Donors | 2 | The two N-H groups on the pyrimidine ring can donate hydrogen bonds, contributing to its crystal lattice energy and interactions with polar solvents.[3] |

| Hydrogen Bond Acceptors | 4 | The four oxygen atoms (two ring carbonyls, two ester oxygens) act as hydrogen bond acceptors.[3] |

The interplay between the hydrophilic pyrimidine core and the more hydrophobic ethyl ester group gives this compound a balanced character. While its water solubility is limited, its ability to engage in hydrogen bonding is critical for its interaction with biological targets and for its crystal packing.

Spectroscopic Profile

Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. The data for this compound are consistent with its established structure, offering a means of identification and purity assessment.

Table 3: Summary of Key Spectroscopic Data for this compound

| Technique | Key Peaks and Assignments | Source |

|---|---|---|

| ¹H NMR (500 MHz, DMSO-d₆) | δ 1.30 (t, 3H, -CH₃), 4.31 (q, 2H, -CH₂-), 6.05 (s, 1H, C5-H), 11.14 (br s, 1H, N-H), 11.39 (br s, 1H, N-H) | [6] |

| ¹³C NMR (125 MHz, DMSO-d₆) | δ 15.21 (-CH₃), 62.91 (-CH₂-), 106.33 (C5), 147.92 (C6), 152.01 (C2), 160.96 (C4), 164.51 (Ester C=O) | [6] |

| Mass Spec. (ESI) | m/z 185 [M+H]⁺ | [6] |

| Infrared (KBr) | ~3029 cm⁻¹ (N-H stretch), ~1720 cm⁻¹ (C=O stretches, ester and amide) |[6] |

Expert Analysis:

-

¹H NMR: The spectrum is highly characteristic. The triplet at 1.30 ppm and the quartet at 4.31 ppm are classic indicators of an ethyl group. The sharp singlet at 6.05 ppm corresponds to the lone proton on the pyrimidine ring. The two broad singlets at high chemical shifts (>11 ppm) are definitive for the acidic N-H protons of the uracil-like structure, which undergo slow exchange in DMSO.

-

Mass Spectrometry: The detection of the protonated molecular ion [M+H]⁺ at m/z 185 confirms the molecular weight of 184.15 Da.

-

Infrared Spectroscopy: The strong absorption band around 1720 cm⁻¹ is a key feature, representing the overlapping stretches of the two ring carbonyls and the ester carbonyl group. The broad peak above 3000 cm⁻¹ corresponds to the N-H stretching vibrations.

Synthesis and Reactivity

This compound is most commonly prepared via the direct esterification of its parent, orotic acid. The choice of this method is driven by the commercial availability of orotic acid and the straightforward nature of the reaction.

Experimental Protocol: Fischer Esterification of Orotic Acid

This protocol describes a standard laboratory-scale synthesis of this compound.

-

Setup: To a round-bottom flask equipped with a reflux condenser, add orotic acid (1.0 eq).

-

Solvent/Reagent: Add a significant excess of absolute ethanol, which serves as both the reactant and the solvent.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) (approx. 0.05 eq).

-

Reaction: Heat the mixture to reflux and maintain for 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, reduce the volume of ethanol under vacuum. Neutralize the remaining acidic solution carefully with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Isolation: The product, this compound, will precipitate as a solid due to its low water solubility. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with cold water and then with a small amount of cold ethanol to remove residual starting material and impurities. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.

Caption: General workflow for the synthesis of this compound via Fischer esterification.

Biological Significance and Applications in Drug Development

The relevance of this compound in a biomedical context stems directly from its parent molecule, orotic acid. Orotic acid is a crucial intermediate in the de novo synthesis of pyrimidine nucleotides, which are essential building blocks for nucleic acids.[1][9]

Caption: Simplified de novo pyrimidine biosynthesis pathway, highlighting the central role of Orotic Acid.

Applications and Research Insights:

-

Precursor for Synthesis: this compound serves as a more organo-soluble precursor than orotic acid for the synthesis of complex heterocyclic compounds and orotic acid derivatives, which have been investigated for their potential to stimulate stem cell proliferation.[6]

-

Pharmacological Activity: Research has shown that this compound (under the identifier YM-39558) exhibits neuroprotective effects in animal models of cerebral ischemia, suggesting a potential therapeutic avenue that warrants further investigation.[5][10]

-

Prodrug and Bioavailability: Orotate salts are known to be used as carriers for minerals and other drugs to potentially increase their oral bioavailability.[2][11] While this compound is an ester, not a salt, its metabolic conversion back to orotic acid in vivo could play a role in modulating local pyrimidine pools.

Safety and Handling

As a laboratory chemical, this compound should be handled with standard safety precautions. While a specific, comprehensive safety data sheet (SDS) is not widely available, data from closely related compounds provide a reliable basis for safe handling procedures.

-

General Handling: Use in a well-ventilated area. Avoid formation and inhalation of dust. Avoid contact with skin, eyes, and clothing.[12]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: While specific toxicity data for this compound is limited, the parent compound, orotic acid, is a natural metabolite. High concentrations, however, can lead to metabolic disturbances.[2] Standard chemical handling prudence is advised.

Conclusion

This compound is a well-defined chemical entity with a rich foundation in the principles of organic chemistry and biochemistry. Its structure, centered on the uracil core, endows it with predictable physicochemical and spectroscopic properties. As a stable, crystalline solid, it is readily synthesized and purified through standard laboratory techniques. Its significance extends beyond the bench, serving as a valuable synthon for medicinal chemistry and demonstrating intrinsic biological activity in preliminary studies. For the drug development professional, this compound represents not just a simple ester, but a gateway molecule linked to fundamental nucleotide metabolism with untapped therapeutic and research potential.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 549450, this compound. Retrieved from [Link].[3]

-

Löffler, M., Carrey, E. A., & Zameitat, E. (2016). Orotate (orotic acid): An essential and versatile molecule. Nucleosides, Nucleotides & Nucleic Acids, 35(10-12), 566–577. Available at: [Link].[1]

-

Wikipedia contributors. (2024). Orotic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].[2]

-

Khan, K. M., et al. (2015). Synthesis of orotic acid derivatives and their effects on stem cell proliferation. Zeitschrift für Naturforschung C, 70(9-10), 225-231. Available at: [Link].[6]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 967, Orotic acid. Retrieved from [Link].[7]

-

FDA Global Substance Registration System (GSRS). This compound. Retrieved from [Link].[4]

-

Google Patents. (n.d.). Method of increasing drug oral bioavailability and compositions of less toxic orotate salts. Retrieved from .[11]

-

Google Patents. (n.d.). Process for the preparation of aqueous solutions of orotic acid, particularly suitable for injection purposes. Retrieved from .[8]

Sources

- 1. Orotate (orotic acid): An essential and versatile molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Orotic acid - Wikipedia [en.wikipedia.org]

- 3. This compound | C7H8N2O4 | CID 549450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [drugfuture.com]

- 5. Orotic acid CAS#: 65-86-1 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Orotic Acid | C5H4N2O4 | CID 967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. AT239443B - Process for the preparation of aqueous solutions of orotic acid, particularly suitable for injection purposes - Google Patents [patents.google.com]

- 9. Orotic acid | Endogenous Metabolite | Dehydrogenase | TargetMol [targetmol.com]

- 10. Orotic acid | 65-86-1 [chemicalbook.com]

- 11. AU2006216806A1 - Method of increasing drug oral bioavailability and compositions of less toxic orotate salts - Google Patents [patents.google.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

The Legacy of Orotic Acid: From a Misunderstood Vitamin to a Cornerstone of Pyrimidine Metabolism and Therapeutic Innovation

An In-depth Technical Guide on the History, Discovery, and Biochemical Significance of Orotic Acid and Its Derivatives

Abstract

Orotic acid, a molecule once miscategorized as vitamin B13, has traversed a remarkable scientific journey from its initial discovery in milk whey to its current standing as a pivotal intermediate in the de novo biosynthesis of pyrimidine nucleotides. This comprehensive technical guide provides an in-depth exploration of the history and discovery of orotic acid and its esters, tailored for researchers, scientists, and drug development professionals. We will delve into the seminal moments of its isolation, its crucial role in fundamental biochemical pathways, and the innovative development of its esters and salts for therapeutic applications. This guide will further provide detailed experimental protocols, elucidate the causality behind key experimental choices, and present visual representations of the biochemical pathways and experimental workflows to offer a holistic understanding of this multifaceted molecule.

The Serendipitous Discovery of a "Whey Factor": The Early History of Orotic Acid

The story of orotic acid begins in the early 20th century, a period of burgeoning interest in the nutritional components of food. In 1905, the Italian scientists Biscaro and Belloni, while investigating the constituents of whey, the liquid remnant of cheese production, isolated a previously unknown organic acid.[1] Due to its origin, they named it "orotic acid," derived from the Greek word "oros," meaning whey. For several decades, the biological significance of this compound remained largely enigmatic.

It was not until the mid-20th century that orotic acid began to capture the attention of biochemists. It was identified as a growth factor for certain microorganisms, such as Lactobacillus bulgaricus, and was even designated as "vitamin B13," a term that has since been deprecated as it is synthesized endogenously and not a true vitamin.[2] This early research, however, laid the groundwork for uncovering its fundamental role in cellular metabolism.

Orotic Acid: The Hub of de Novo Pyrimidine Biosynthesis

The true significance of orotic acid was unveiled with the elucidation of the de novo pyrimidine biosynthesis pathway. This metabolic route is responsible for the synthesis of the pyrimidine nucleotides – uridine monophosphate (UMP), cytidine triphosphate (CTP), and thymidine triphosphate (TTP) – which are essential building blocks for DNA and RNA. Orotic acid stands as a critical intermediate in this pathway.

The biosynthesis of orotic acid begins with the formation of carbamoyl phosphate and its subsequent reaction with aspartate. A series of enzymatic steps leads to the formation of dihydroorotate, which is then oxidized to orotic acid by the mitochondrial enzyme dihydroorotate dehydrogenase. Orotic acid is then converted to orotidine-5'-monophosphate (OMP) by the enzyme orotate phosphoribosyltransferase (OPRT), which utilizes phosphoribosyl pyrophosphate (PRPP) as a co-substrate. Finally, OMP is decarboxylated by OMP decarboxylase to yield UMP, the precursor for all other pyrimidine nucleotides.

Diagram of the de Novo Pyrimidine Biosynthesis Pathway

Caption: The de novo pyrimidine biosynthesis pathway, highlighting the central role of orotic acid.

The Advent of Orotic Acid Esters and Salts: A New Therapeutic Frontier

The inherent biochemical role of orotic acid spurred investigations into its potential therapeutic applications. This led to the development of its esters and salts, designed to enhance its bioavailability and deliver specific minerals to target tissues.

The Esterification of Orotic Acid: A Historical Perspective

While a definitive historical account of the very first synthesis of simple orotic acid esters like methyl or ethyl orotate is not prominently documented in easily accessible literature, their preparation falls under the well-established principles of esterification, a cornerstone of organic chemistry. The Fischer-Speier esterification, first described in 1895, provides the fundamental chemical basis for reacting a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. It is highly probable that early 20th-century organic chemists synthesized these esters as part of broader investigations into the reactivity and derivatization of pyrimidines.

Modern synthetic protocols for orotic acid esters often employ more efficient methods. For instance, the synthesis of mthis compound can be achieved by reacting orotic acid with methanol in the presence of a catalyst like thionyl chloride.

Orotates as Mineral Carriers: The Pioneering Work of Dr. Hans Nieper

A significant leap in the therapeutic application of orotic acid came in the 1970s with the work of the German physician Dr. Hans A. Nieper.[1] He proposed that orotic acid could act as a superior "mineral transporter," enhancing the bioavailability and cellular uptake of various minerals.[1][2] This concept was based on the premise that the electrically neutral orotate salts could more readily cross cell membranes.

Nieper's work led to the development of several orotate-based mineral supplements, including:

-

Magnesium Orotate: Investigated for its potential benefits in cardiovascular health, with the rationale that it could improve the energy status of the myocardium.[2]

-

Lithium Orotate: Proposed as a low-dose alternative to conventional lithium salts for mood stabilization, with the hypothesis of improved brain uptake.[1][3]

-

Zinc Orotate: Utilized to support immune function.[4]

The proposed mechanism for the enhanced bioavailability of minerals via orotate carriers is multifaceted. It is suggested that the mineral orotates can exist as non-dissociated, neutral compounds in biological fluids, facilitating their passage across cell membranes. Once inside the cell, the orotic acid moiety can be metabolized, releasing the mineral ion.

Diagram of Proposed Orotate Mineral Transport

Sources

Technical Guide: Ethyl Orotate as a Gateway Precursor for De Novo Nucleotide Biosynthesis

Abstract

This technical guide provides an in-depth exploration of the de novo pyrimidine biosynthesis pathway, focusing on the pivotal role of orotic acid and its synthetic precursor, ethyl orotate. We will dissect the biochemical conversion of orotate to uridine monophosphate (UMP), a foundational block for all pyrimidine nucleotides, catalyzed by the bifunctional enzyme UMP synthase (UMPS). This document is designed for researchers, scientists, and drug development professionals, offering not only a detailed mechanistic overview but also field-proven experimental protocols to investigate this critical metabolic pathway. We will cover enzymatic assays, cell-based methodologies, and the pathway's relevance as a therapeutic target, particularly in oncology.

Introduction: The Imperative of Nucleotide Synthesis

Cellular proliferation, maintenance, and function are fundamentally dependent on the continuous supply of nucleotides, the monomeric units of DNA and RNA. Cells utilize two primary routes for this supply: the salvage pathway, which recycles pre-existing nucleobases, and the de novo pathway, which synthesizes nucleotides from simple precursors like amino acids, bicarbonate, and ammonia.[1][2] The de novo pyrimidine synthesis pathway is particularly crucial in rapidly proliferating cells, such as cancer cells, making it an attractive target for therapeutic intervention.[3][4]

This pathway culminates in the synthesis of Uridine Monophosphate (UMP), the precursor for all other pyrimidine nucleotides (UTP, CTP, and TTP).[1][5] A key intermediate in this cascade is orotic acid. This compound, the ethyl ester of orotic acid, serves as a valuable tool for researchers, acting as a cell-permeable precursor that, upon intracellular hydrolysis, delivers orotic acid directly into the terminal steps of UMP synthesis. This guide will illuminate the biochemical journey from this compound to UMP and provide the technical means to study it.

The Core Pathway: From Orotate to Uridine Monophosphate

The final two steps of de novo pyrimidine biosynthesis, converting orotic acid to UMP, are catalyzed by a single, elegant bifunctional enzyme in eukaryotes known as UMP Synthase (UMPS).[6][7][8][9] A deficiency in UMPS leads to the rare metabolic disorder orotic aciduria, highlighting the enzyme's critical role.[7][9][10][11] UMPS contains two distinct catalytic domains:

-

Orotate Phosphoribosyltransferase (OPRT) (EC 2.4.2.10)

-

Orotidine-5'-Phosphate Decarboxylase (OMPDC) (EC 4.1.1.23)

The reaction sequence is a model of metabolic efficiency:

-

Step 1: Formation of Orotidine-5'-Monophosphate (OMP). The OPRT domain of UMPS catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotic acid.[10][12][13] This reaction forms OMP and releases pyrophosphate (PPi). The availability of the PRPP substrate, which is synthesized in the pentose phosphate pathway, links nucleotide synthesis to carbohydrate metabolism.[10]

-

Step 2: Formation of Uridine-5'-Monophosphate (UMP). The newly synthesized OMP is channeled directly to the OMPDC domain of the same UMPS enzyme.[6][14] OMPDC then catalyzes the decarboxylation of OMP, removing a carboxyl group to yield UMP.[14][15][16] This enzymatic reaction is one of the most proficient known, dramatically accelerating a reaction that would otherwise take millions of years.[15]

The close proximity of the two active sites on the UMPS dimer is thought to facilitate the direct transfer of the unstable OMP intermediate, a phenomenon known as substrate channeling.[14]

Quantitative Data: Enzyme Kinetics

The efficiency of this conversion is reflected in the kinetic parameters of the UMPS domains. While values can vary by species and assay conditions, representative data underscores the enzymes' high affinity for their substrates.

| Enzyme Domain | Substrate | Organism/Source | Reported Km (µM) | Reference |

| OPRT | Orotate | Toxoplasma gondii | ~1.6 | [17] |

| OPRT | PRPP | Toxoplasma gondii | N/A | [17] |

| OMPDC | OMP | Toxoplasma gondii | 0.41 ± 0.04 | [17] |

| OPRT | Orotic Acid | Yeast | ~20 | [18] |

| OPRT | PRPP | Yeast | ~50 | [18] |

Note: Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of its maximum. A lower Km indicates a higher affinity of the enzyme for its substrate.

Experimental Methodologies & Protocols

Investigating the role of this compound and the activity of the pyrimidine biosynthesis pathway requires robust and validated methodologies. Here, we detail two core experimental approaches: a direct enzymatic assay for OPRT activity and a cell-based workflow to trace the metabolic conversion of this compound.

Protocol 1: Spectrophotometric Assay for OPRT Activity

This protocol is adapted from established methods for measuring the coupled reaction of OPRT and OMPDC, where the consumption of orotate is monitored by the decrease in absorbance at 295 nm.[18]

Objective: To quantify the OPRT activity in a cell lysate or with purified enzyme by monitoring orotate consumption.

Principle: Orotate has a distinct absorbance maximum at 295 nm. The coupled UMPS reaction converts orotate to UMP, which has a negligible absorbance at this wavelength. The rate of decrease in A295 is directly proportional to the rate of the reaction.

Materials & Reagents:

-

Assay Buffer: 25 mM Tris-HCl, 8 mM MgCl₂, pH 8.0

-

Substrate 1: 14 mM Orotic Acid solution

-

Substrate 2: 16 mM 5-Phosphoribosyl-1-Pyrophosphate (PRPP) solution

-

Enzyme Source: Cell lysate or purified UMPS/OPRT

-

UV-transparent cuvettes

-

Spectrophotometer capable of reading at 295 nm

Step-by-Step Methodology:

-

Reaction Mixture Preparation: In a 1 cm path-length cuvette, prepare a 3.0 mL reaction mixture.

-

2.75 mL of Assay Buffer

-

0.05 mL of 14 mM Orotic Acid solution

-

A suitable volume of enzyme solution (e.g., 50-100 µg of total protein from cell lysate)

-

-

Blank Preparation: Prepare a parallel cuvette containing all components except PRPP. This will control for any non-specific degradation of orotate.

-

Equilibration: Mix the contents of the cuvettes by inversion and place them in the spectrophotometer. Allow the temperature to equilibrate to 25°C for 5 minutes and record a baseline reading.

-

Initiation of Reaction: To initiate the reaction, add 0.20 mL of 16 mM PRPP solution to the sample cuvette. Mix quickly by inversion.

-

Data Acquisition: Immediately begin monitoring the decrease in absorbance at 295 nm (A295) every 30 seconds for 10-15 minutes.

-

Calculation of Activity:

-

Determine the maximum linear rate of absorbance decrease per minute (ΔA295/min).

-

Calculate the enzyme activity using the Beer-Lambert law. The molar extinction coefficient (ε) for the conversion of orotate to UMP at pH 8.0 is 3.95 x 10³ M⁻¹cm⁻¹.

-

Activity (µmol/min/mg) = (ΔA295/min) / (ε * [Protein, mg])

-

Self-Validation & Causality: The use of a "no PRPP" blank is critical to ensure the observed activity is dependent on the OPRT-catalyzed reaction. The linearity of the initial reaction rate confirms that the enzyme is not limited by substrate depletion or product inhibition during the measurement period.

Protocol 2: Cell-Based LC-MS/MS Analysis of this compound Conversion

This workflow allows for the direct observation and quantification of this compound's conversion to downstream pyrimidine metabolites within a cellular context.

Objective: To trace the metabolic fate of this compound in cultured cells and quantify the resulting increase in intracellular orotate, OMP, and UMP pools.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells (e.g., HeLa or a relevant cancer cell line) in 6-well plates and allow them to adhere and reach ~70-80% confluency.

-

Treatment: Aspirate the growth medium and replace it with a fresh medium containing either a vehicle control (e.g., DMSO) or the desired concentration of this compound.

-

Time Course Incubation: Incubate the cells for various time points (e.g., 0, 2, 6, 24 hours) to observe the kinetics of metabolite conversion.

-

Metabolite Extraction:

-

At each time point, rapidly aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Immediately add 1 mL of ice-cold 80% methanol to the well to quench all enzymatic activity and lyse the cells.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

-

Sample Preparation:

-

Vortex the lysate thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

-

Transfer the supernatant, which contains the soluble metabolites, to a new tube.

-

Dry the supernatant using a vacuum concentrator.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried metabolite extract in a suitable solvent for liquid chromatography.

-

Inject the sample onto an LC-MS/MS system equipped with a column suitable for separating polar anionic compounds (e.g., HILIC or ion-pairing chromatography).

-

Use a targeted method (e.g., Multiple Reaction Monitoring, MRM) to specifically detect and quantify orotic acid, OMP, and UMP based on their unique mass-to-charge ratios and fragmentation patterns.

-

-

Data Normalization: Quantify the absolute or relative abundance of each metabolite and normalize the data to the total protein content or cell number from a parallel plate to account for variations in cell density.

Trustworthiness: This method's reliability stems from the high specificity and sensitivity of mass spectrometry, which can unambiguously identify and quantify each metabolite. The inclusion of a time course and vehicle controls ensures that the observed changes are a direct result of this compound metabolism.

Applications in Research & Drug Development

The study of the orotate-to-UMP conversion pathway, facilitated by tools like this compound, is critical in several areas of biomedical research.

A. Target for Cancer Chemotherapy

The OPRT enzyme is not only essential for de novo synthesis but is also the primary enzyme responsible for activating the widely used chemotherapeutic agent 5-fluorouracil (5-FU).[19] OPRT converts 5-FU into 5-fluoro-uridine monophosphate (FUMP), initiating its cytotoxic cascade.[19]

-

Drug Screening: The enzymatic assay for OPRT can be adapted for high-throughput screening to identify novel inhibitors that could block pyrimidine synthesis in cancer cells.[10]

-

Predicting Drug Response: The expression and activity levels of OPRT in tumors can be a biomarker for predicting patient response to 5-FU-based therapies.[19][20] Low OPRT activity may confer resistance.

-

Prodrug Development: this compound serves as a conceptual model for prodrugs that target this pathway. More complex prodrugs of 5-FU, such as capecitabine and tegafur, are designed to be metabolized into 5-FU, often leveraging enzymes in the pyrimidine pathway for their activation.[20][21][22][23]

B. Understanding Metabolic Disorders

As mentioned, defects in the UMPS gene cause orotic aciduria, a disease characterized by the accumulation of orotic acid.[8][9] Cell-based models using this compound can help researchers study the metabolic consequences of UMPS dysfunction and test potential therapeutic strategies, such as uridine supplementation, which bypasses the enzymatic block.[24]

Conclusion

This compound is more than a simple chemical reagent; it is a key that unlocks the terminal and therapeutically relevant segment of the de novo pyrimidine biosynthesis pathway. By providing a direct intracellular source of orotic acid, it enables precise investigation of the bifunctional UMP synthase enzyme. The methodologies detailed in this guide—from direct enzymatic assays to sophisticated cell-based metabolite tracing—provide a robust framework for researchers to probe the intricacies of nucleotide metabolism. A thorough understanding of this pathway is paramount for developing next-generation antimetabolites for cancer therapy and for devising treatments for related metabolic disorders.

References

-

Title: Uridine monophosphate synthase - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Enzymes of the de novo pyrimidine biosynthetic pathway in Toxoplasma gondii Source: PubMed URL: [Link]

-

Title: Orotate phosphoribosyltransferase – Knowledge and References Source: Taylor & Francis Online URL: [Link]

-

Title: Phosphoribosyltransferase - Proteopedia, life in 3D Source: Proteopedia URL: [Link]

-

Title: Orotate phosphoribosyltransferase Definition - Biological Chemistry II Key Term Source: Fiveable URL: [Link]

-

Title: Orotate phosphoribosyltransferase - M-CSA Mechanism and Catalytic Site Atlas Source: M-CSA URL: [Link]

-

Title: Pyrimidine metabolism - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Enzymatic De Novo Pyrimidine Nucleotide Synthesis Source: Journal of the American Chemical Society URL: [Link]

-

Title: Uridine 5'-monophosphate synthase - Proteopedia, life in 3D Source: Proteopedia URL: [Link]

-

Title: The de novo pyrimidine biosynthesis pathway. Enzymes in de no pathway... Source: ResearchGate URL: [Link]

-

Title: Molecular cloning of the human UMP synthase gene and characterization of point mutations in two hereditary orotic aciduria families Source: PubMed URL: [Link]

-

Title: Uridine monophosphate - Wikipedia Source: Wikipedia URL: [Link]

-

Title: OMIA:000262: Deficiency of uridine monophosphate synthase Source: Online Mendelian Inheritance in Animals URL: [Link]

-

Title: De novo pyrimidine synthesis steps, pathways, uses Source: Microbe Notes URL: [Link]

-

Title: A method for assaying orotate phosphoribosyltransferase and measuring phosphoribosylpyrophosphate Source: PubMed URL: [Link]

-

Title: A method for assaying orotate phosphoribosyltransferase and measuring phosphoribosylpyrophosphate Source: Sci-Hub URL: [Link]

-

Title: A Facile Fluorometric Assay of Orotate Phosphoribosyltransferase Activity Using a Selective Fluorogenic Reaction for Orotic Acid Source: MDPI URL: [Link]

-

Title: Regulation of mammalian nucleotide metabolism and biosynthesis Source: PubMed Central URL: [Link]

-

Title: (PDF) A Facile Fluorometric Assay of Orotate Phosphoribosyltransferase Activity Using a Selective Fluorogenic Reaction for Orotic Acid Source: ResearchGate URL: [Link]

-

Title: Biosynthesis of nucleotides Source: Peoi.org URL: [Link]

-

Title: What enzyme catalyzes the conversion of orotate to Uridine Monophosphate (UMP) in pyrimidine synthesis? Source: Dr.Oracle URL: [Link]

-

Title: Rapid conversion of newly-synthesized orotate to uridine-5-monophosphate by rat liver cytosolic enzymes Source: PubMed URL: [Link]

-

Title: Nucleotide Metabolism Source: PubMed Central URL: [Link]

-

Title: The prodrugs of 5-fluorouracil Source: PubMed URL: [Link]

-

Title: Proposed mechanism of cell cycle-dependent de novo pyrimidine... Source: ResearchGate URL: [Link]

-

Title: The Oral Fluorouracil Prodrugs Source: CancerNetwork URL: [Link]

-

Title: Cancer drug precursor designed to reduce toxic side effects Source: University of Edinburgh URL: [Link]

-

Title: Purine and Pyrimidine Nucleotide Synthesis and Metabolism Source: PubMed Central URL: [Link]

-

Title: The biosynthesis of pyrimidine nucleotides proceeds through an orotate... Source: ResearchGate URL: [Link]

-

Title: UMPS dimer decarboxylates OMP to UMP Source: Reactome Pathway Database URL: [Link]

-

Title: studies on the control of pyrimidine biosynthesis in human diploid cell strains, i. effect of Source: PNAS URL: [Link]

-

Title: The conversion of orotic acid into uridine 5'-monophosphate by isolated perfused normal and regenerating rat livers Source: PubMed URL: [Link]

-

Title: Nucleotides: Biosynthesis and Catabolism Source: The Medical Biochemistry Page URL: [Link]

-

Title: Cell cycle-dependent regulation of pyrimidine biosynthesis Source: PubMed URL: [Link]

-

Title: this compound | C7H8N2O4 Source: PubChem URL: [Link]

-

Title: Mutual Prodrugs of 5-Fluorouracil: From a Classic Chemotherapeutic Agent to Novel Potential Anticancer Drugs Source: PubMed URL: [Link]

-

Title: Nucleotide Biosynthesis Explained | Chapter 25 – Biochemistry (8th) Source: YouTube URL: [Link]

-

Title: Intracellular concentration of the metabolites of the pyrimidine... Source: ResearchGate URL: [Link]

-

Title: Enhanced Tumor Selectivity of 5-Fluorouracil Using a Reactive Oxygen Species-Activated Prodrug Approach Source: PubMed Central URL: [Link]

- Title: AU2006216806A1 - Method of increasing drug oral bioavailability and compositions of less toxic orotate salts Source: Google Patents URL

-

Title: Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis Source: YouTube URL: [Link]

-

Title: Ethyl Acetate Applications in Pharmaceuticals: An Overview Source: LinkedIn URL: [Link]

-

Title: De Novo Nucleotide Synthesis - Biochemistry Source: Medbullets Step 1 URL: [Link]

Sources

- 1. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nucleotides: Biosynthesis and Catabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 3. researchgate.net [researchgate.net]

- 4. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

- 5. Nucleotide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Uridine monophosphate synthase - Wikipedia [en.wikipedia.org]

- 7. Uridine 5'-monophosphate synthase - Proteopedia, life in 3D [proteopedia.org]

- 8. Molecular cloning of the human UMP synthase gene and characterization of point mutations in two hereditary orotic aciduria families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fiveable.me [fiveable.me]

- 11. omia.org [omia.org]

- 12. OPRTase - Creative Enzymes [creative-enzymes.com]

- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 14. Reactome | UMPS dimer decarboxylates OMP to UMP [reactome.org]

- 15. Uridine monophosphate - Wikipedia [en.wikipedia.org]

- 16. droracle.ai [droracle.ai]

- 17. Enzymes of the de novo pyrimidine biosynthetic pathway in Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. cancernetwork.com [cancernetwork.com]

- 21. The prodrugs of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Cancer drug precursor designed to reduce toxic side effects | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]

- 23. Mutual Prodrugs of 5-Fluorouracil: From a Classic Chemotherapeutic Agent to Novel Potential Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. De Novo Nucleotide Synthesis - Biochemistry - Medbullets Step 1 [step1.medbullets.com]

An In-depth Technical Guide to the Metabolic Pathway of Ethyl Orotate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl orotate, the ethyl ester of orotic acid, is a synthetic compound with potential applications in drug delivery and as a precursor for nucleotide synthesis. A thorough understanding of its metabolic fate is paramount for its development and therapeutic application. This technical guide provides a comprehensive overview of the metabolic pathway of this compound, from its initial hydrolysis to the integration of its metabolites into endogenous biochemical pathways. We will delve into the key enzymes involved, the anticipated pharmacokinetic profile, and detailed experimental protocols for the in-depth study of its metabolism. This guide is intended to be a foundational resource for researchers in pharmacology, toxicology, and drug development.

Introduction to this compound

This compound (IUPAC name: ethyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate) is a derivative of orotic acid, a key intermediate in the de novo biosynthesis of pyrimidine nucleotides.[1] Orotic acid itself has been investigated for various therapeutic purposes, and its esterification to this compound can modify its physicochemical properties, potentially enhancing its bioavailability and cellular uptake. The core structure of this compound consists of a pyrimidine ring with a carboxyl group esterified with ethanol. This structural feature is central to its metabolic processing.

The primary significance of understanding the metabolism of this compound lies in its potential to serve as a pro-drug for orotic acid. By masking the carboxylic acid group, the ester form may exhibit improved membrane permeability, allowing for more efficient delivery to target tissues. Once inside the body, it is anticipated to be rapidly converted to its active form, orotic acid, and ethanol. The metabolic journey of these two products is well-characterized, providing a solid framework for predicting the overall fate of this compound.

The Metabolic Pathway of this compound: A Two-Stage Process

The metabolism of this compound can be conceptualized in two main stages:

-

Stage 1: Hydrolysis of the Ester Bond. The initial and rate-limiting step in the metabolism of this compound is the hydrolysis of the ethyl ester bond. This reaction is catalyzed by a class of enzymes known as carboxylesterases (CES).

-

Stage 2: Metabolism of the Hydrolysis Products. The hydrolysis of this compound yields two products: orotic acid and ethanol. Both of these molecules are then channeled into well-established endogenous metabolic pathways.

The following diagram illustrates the overall metabolic pathway of this compound.

Caption: The metabolic pathway of this compound.

Stage 1: Hydrolysis by Carboxylesterases

The hydrolysis of the ester linkage in this compound is a critical activation step. This reaction is primarily mediated by carboxylesterases (CES), a family of serine hydrolases abundant in the liver, intestine, and other tissues.[2] In humans, two major CES isozymes, CES1 and CES2, are responsible for the metabolism of a wide range of ester-containing drugs.[3]

Based on substrate specificity, CES1 is the most likely candidate for the hydrolysis of this compound. CES1 preferentially hydrolyzes esters with a small alcohol group and a large acyl group.[3] Given that this compound possesses a small ethyl (alcohol) group and a larger orotic acid (acyl) group, it fits the substrate profile of CES1. CES1 is highly expressed in the liver, which is a major site of first-pass metabolism for orally administered drugs.[2]

Stage 2: Metabolism of Orotic Acid and Ethanol

Orotic acid, once liberated from this compound, enters the de novo pyrimidine synthesis pathway.[1] This pathway is essential for the production of nucleotides required for DNA and RNA synthesis. The key steps involving orotic acid are:

-

Conversion to Orotidine-5'-Monophosphate (OMP): The enzyme orotate phosphoribosyltransferase (OPRTase) catalyzes the reaction of orotic acid with 5-phosphoribosyl-1-pyrophosphate (PRPP) to form OMP.[4] This is a crucial step that incorporates the pyrimidine base into a nucleotide structure.

-

Conversion to Uridine Monophosphate (UMP): OMP is then decarboxylated by OMP decarboxylase to yield uridine monophosphate (UMP).[5] UMP is a central precursor for all other pyrimidine nucleotides, including uridine triphosphate (UTP), cytidine triphosphate (CTP), and thymidine triphosphate (TTP).

The de novo pyrimidine synthesis pathway is tightly regulated to meet the cell's demand for nucleotides. The activity of key enzymes in this pathway is subject to feedback inhibition by downstream products.[6][7]

The ethanol produced from the hydrolysis of this compound is primarily metabolized in the liver through a two-step oxidation process:

-

Oxidation to Acetaldehyde: Alcohol dehydrogenase (ADH) is the principal enzyme responsible for the oxidation of ethanol to acetaldehyde.

-

Oxidation to Acetate: Acetaldehyde is further oxidized to acetate by aldehyde dehydrogenase (ALDH). Acetate can then be converted to acetyl-CoA and enter the citric acid cycle for energy production.

Pharmacokinetics of this compound

Absorption